molecular formula C25H28N2O3S B5103343 (5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5103343
M. Wt: 436.6 g/mol
InChI Key: MGEOMSKIRNRPFF-FYJGNVAPSA-N
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Description

The compound “(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic molecule that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with thiourea in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants

    Continuous flow systems: For efficient and consistent production

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or alkylation at the aromatic ring using reagents like bromine or alkyl halides

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Bromine, alkyl halides

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions

    Material Science: Potential use in the development of new materials with unique properties

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes

    Antimicrobial Activity: Exhibits activity against various microbial strains

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents

    Cancer Research: Investigated for its potential anticancer properties

Industry

    Agriculture: Potential use as agrochemicals

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Binding to specific enzymes or receptors

    Pathways: Inhibition of enzyme activity or modulation of signaling pathways

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidine derivatives: Similar structure and biological activity

    Thioxodihydropyrimidine derivatives: Similar sulfur-containing compounds

Uniqueness

    Structural Features: Unique combination of aromatic and heterocyclic moieties

    Biological Activity: Distinct biological activity profile compared to other similar compounds

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-7-30-22-11-17(6)18(12-20(22)14(2)3)13-21-23(28)26-25(31)27(24(21)29)19-9-15(4)8-16(5)10-19/h8-14H,7H2,1-6H3,(H,26,28,31)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEOMSKIRNRPFF-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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